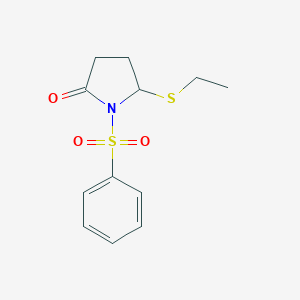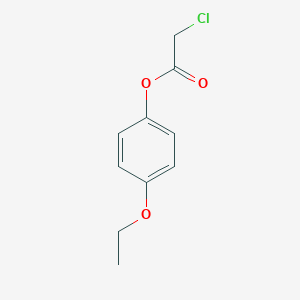
4-Ethoxyphenylchloracetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyphenyl chloroacetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of chloroacetic acid and 4-ethoxyphenol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-Ethoxyphenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Target of Action
The primary target of 4-Ethoxyphenyl chloroacetate is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 .
Mode of Action
4-Ethoxyphenyl chloroacetate interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding event leads to a conformational switch that disrupts the SLC15A4-TASL adapter module . As a result, the effector protein TASL undergoes proteostatic regulation, leading to its degradation . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .
Biochemical Pathways
The compound’s action primarily affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it prevents the activation of IRF5, thereby inhibiting the pathway and its downstream proinflammatory responses .
Pharmacokinetics
It’s worth noting that similar compounds undergo extensive metabolism, involving oxidation, deethylation, and conjugation reactions at multiple sites .
Result of Action
The primary result of 4-Ethoxyphenyl chloroacetate’s action is the prevention of proinflammatory responses . By disrupting the SLC15A4-TASL adapter module and inhibiting the TLR7/8-IRF5 signaling pathway, it can potentially mitigate conditions associated with inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethoxyphenyl chloroacetate can be synthesized through the esterification of 4-ethoxyphenol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 4-ethoxyphenyl chloroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxyphenyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in 4-ethoxyphenyl chloroacetate can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-ethoxyphenol and chloroacetic acid.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-ethoxyphenyl amine, 4-ethoxyphenyl thiol, or 4-ethoxyphenyl ether can be formed.
Hydrolysis: The major products are 4-ethoxyphenol and chloroacetic acid.
Oxidation: Products include 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl chloroacetate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyphenyl acetate: Similar structure but without the chloro group.
4-Chlorophenyl chloroacetate: Similar structure but with a chloro group on the phenyl ring instead of an ethoxy group.
Uniqueness
4-Ethoxyphenyl chloroacetate is unique due to the presence of both an ethoxy group and a chloroacetate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl) 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPIUMBDOFCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427888 |
Source


|
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119929-85-0 |
Source


|
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
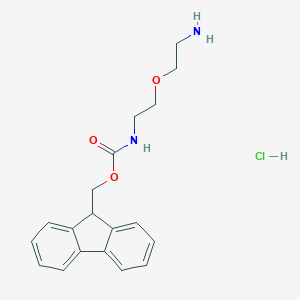
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
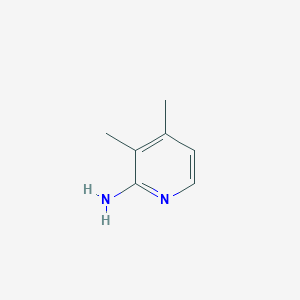



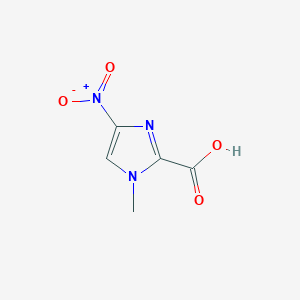

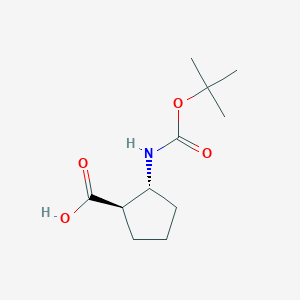
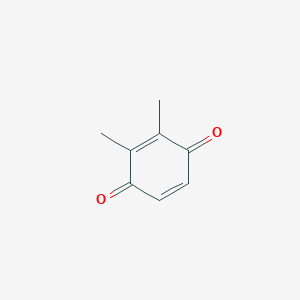
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)


